3-Chloro-4-ethoxy-5-methoxyphenol

Description

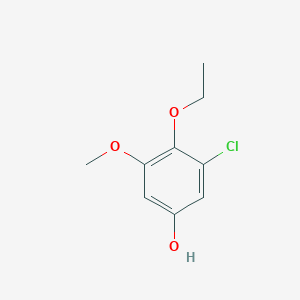

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethoxy-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNHOFJCSJMMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Ethoxy 5 Methoxyphenol and Analogous Structures

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For 3-Chloro-4-ethoxy-5-methoxyphenol (1), several disconnection approaches can be envisioned, primarily involving the cleavage of the carbon-oxygen (C-O) ether bonds, the carbon-chlorine (C-Cl) bond, or the construction of the aromatic ring itself.

A plausible retrosynthetic pathway for this compound is depicted below. The primary disconnections involve the ether and chloro functionalities, leading back to a more fundamental phenol (B47542) precursor.

Retrosynthetic Scheme for this compound

An alternative and more practical approach would be to start from a precursor that already contains some of the required functional groups in the correct orientation. A key precursor could be a derivative of gallic acid (3,4,5-trihydroxybenzoic acid) or syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), which are readily available. For instance, starting from a gallic acid derivative allows for the sequential and regioselective introduction of the ethyl and chloro groups.

Another viable retrosynthetic strategy involves the construction of the substituted benzene (B151609) ring from acyclic precursors. oregonstate.edu This approach offers a high degree of control over the substitution pattern.

Key Precursors for the Synthesis of this compound:

| Precursor Name | Chemical Structure | Rationale for Use |

| 3,5-Dimethoxy-4-hydroxyphenol (a derivative of Syringic acid) | A phenol with the methoxy (B1213986) groups correctly positioned, requiring subsequent chlorination and selective etherification. | |

| 3-Methoxy-4,5-dihydroxybenzoic acid | A gallic acid derivative that allows for selective etherification and subsequent chlorination and decarboxylation. | |

| 3-Chloro-4,5-dihydroxybenzoic acid | A chlorinated precursor where the ether groups can be introduced sequentially. |

Classical and Modern Synthetic Routes

The forward synthesis of this compound can be accomplished through a variety of established and contemporary organic reactions. The choice of route often depends on the availability of starting materials, desired yield, and scalability.

Directed Aromatic Substitution Reactions

Directed aromatic substitution reactions are fundamental to the synthesis of polysubstituted aromatic compounds. The existing substituents on the benzene ring direct the position of incoming electrophiles. In the context of synthesizing this compound, the directing effects of the hydroxyl, methoxy, and ethoxy groups are crucial. All three are ortho-, para-directing and activating groups. youtube.com This presents a challenge in achieving the desired regioselectivity.

For a precursor such as 4-ethoxy-3-methoxyphenol, the hydroxyl group is the most activating, and its directing effect would likely dominate. To achieve chlorination at the desired position (C3), careful control of reaction conditions or the use of a blocking group might be necessary.

Etherification Strategies (e.g., Williamson Ether Synthesis Adaptations)

The Williamson ether synthesis is a classical and reliable method for forming ethers. thieme-connect.de This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In a potential synthesis of this compound, a precursor such as 3-chloro-4,5-dihydroxyphenol could be selectively etherified. The differential acidity of the two hydroxyl groups could be exploited for selective mono-etherification. For instance, the more acidic phenol could be deprotonated first under carefully controlled basic conditions, followed by the introduction of the ethyl group via ethyl iodide or diethyl sulfate. Subsequent methylation of the remaining hydroxyl group would complete the ether formations.

Example of a Selective Etherification Step:

| Reactant | Reagent | Product |

| 3-Chloro-4,5-dihydroxyphenol | 1. NaOH (1 eq.), 2. Ethyl iodide | 3-Chloro-4-ethoxy-5-hydroxyphenol |

| 3-Chloro-4-ethoxy-5-hydroxyphenol | 1. NaOH, 2. Dimethyl sulfate | This compound |

Halogenation Procedures (e.g., Electrophilic Halogenation)

The introduction of the chlorine atom onto the aromatic ring is typically achieved through electrophilic halogenation. Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the regioselectivity of the chlorination.

Palladium-Catalyzed Coupling Reactions (e.g., Ullmann Coupling Adaptations)

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful alternatives for constructing C-O bonds. While the classical Ullmann condensation traditionally involves copper catalysis for the formation of diaryl ethers, palladium-catalyzed adaptations have been developed for the synthesis of alkyl aryl ethers. These methods can offer milder reaction conditions and broader substrate scope.

For instance, a suitably protected 3-chloro-5-halophenol could undergo a palladium-catalyzed coupling with sodium ethoxide to introduce the ethoxy group.

Multi-step Total Synthesis Approaches for Structurally Related Analogues

The total synthesis of structurally related polysubstituted phenols often involves a multi-step sequence that strategically builds the desired substitution pattern. Recent research has focused on the development of efficient one-pot or tandem reactions to construct these complex molecules. oregonstate.edu

One innovative approach involves the Rh(III)-catalyzed annulation of phosphonium (B103445) salts with alkynes to construct 3,4,5-trisubstituted phenols. rsc.orgrsc.org This method allows for the convergent synthesis of highly substituted phenols from relatively simple starting materials.

Another strategy employs the reaction of hydroxypyrones with nitroalkenes to afford phenols with complete regiochemical control. oregonstate.edu This method is particularly powerful for the synthesis of even penta-substituted phenols.

A plausible multi-step synthesis for an analogue, 3-chloro-4-ethoxy-5-methoxybenzoic acid, has been reported, which could be adapted. nih.gov The synthesis of this benzoic acid derivative suggests that the corresponding phenol could be accessed via a decarboxylation step.

Stereoselective Synthesis Considerations for Chiral Derivatives

The creation of chiral molecules, which are non-superimposable mirror images of each other, is a significant area of organic synthesis, particularly in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. wikipedia.orgslideshare.net For substituted phenols and related structures, several strategies can be employed to achieve stereoselectivity, meaning the preferential formation of one stereoisomer over another.

One common approach is chiral resolution , which involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. wikipedia.org This can be accomplished by reacting the racemic alcohol or phenol with a chiral resolving agent to form a pair of diastereomers. wikipedia.orggoogle.com These diastereomers have different physical properties and can be separated by methods like crystallization or chromatography. google.comgoogle.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.orggoogle.com For instance, a general method for the resolution of substituted alcohols or phenols involves their reaction with an optically active lactone to form diastereoisomeric ethers, which can then be separated and hydrolyzed. google.com

Another powerful technique is asymmetric synthesis , which aims to directly produce a single enantiomer. slideshare.net This can be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the starting material to guide the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This approach has been used for the stereoselective synthesis of various chiral compounds. mdpi.com

Chiral Catalysts: A chiral catalyst can direct a reaction to selectively produce one enantiomer. For example, asymmetric Friedel-Crafts alkylation of phenols can be catalyzed by chiral complexes to produce enantiomerically enriched products. acs.orgacs.org Catalytic kinetic resolution is another strategy where a chiral catalyst selectively reacts with one enantiomer in a racemic mixture, allowing the other to be recovered in high enantiomeric purity. nih.gov

Enzymatic Reactions: Enzymes are highly specific catalysts that can be used for asymmetric synthesis. For example, enzymatic asymmetric reductive amination of α-hydroxymethyl ketones can produce chiral N-substituted 1,2-amino alcohols with high enantiomeric excess. nih.gov

For phenols specifically, asymmetric electrophilic substitution has been achieved using chiral alkoxyaluminum chlorides to mediate the ortho-hydroxyalkylation of phenols, leading to enantioselective products. acs.org

Green Chemistry Principles in the Synthesis of Substituted Phenols

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net The synthesis of substituted phenols has been an area of active research for the application of these principles.

Traditional methods for phenol synthesis often involve harsh conditions, toxic reagents, and the production of significant waste. rsc.orgaist.go.jp The cumene (B47948) process, the dominant industrial method for producing phenol, is a three-step process that generates acetone (B3395972) as a co-product and involves hazardous intermediates. aist.go.jpinnoget.com

Modern research has focused on developing greener alternatives:

Use of Greener Reagents and Solvents: A significant advancement is the use of hydrogen peroxide as a green oxidant for the ipso-hydroxylation of arylboronic acids to produce phenols. rsc.orgrsc.orgorganic-chemistry.org This method can be performed in environmentally friendly solvents like ethanol (B145695) at room temperature, often without the need for a catalyst or additives, and with short reaction times. rsc.orgrsc.org Water has also been explored as a solvent for hydroxylation reactions. organic-chemistry.org The use of green solvents like 2-methyltetrahydrofuran (B130290) has also been shown to be effective in certain phenol synthesis methodologies. acs.org

Catalysis: The development of efficient catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are easily separated and reused, minimizing waste. rsc.org Metal-exchanged montmorillonite (B579905) nanoclays have been used as catalysts for the deprotection of substituted phenylacetates to their corresponding phenols. jetir.org

Palladium Catalysis: Palladium-catalyzed reactions have been developed for the direct synthesis of phenols from aryl halides using water as the hydroxyl source. organic-chemistry.org A one-step process using a thin, hydrogen-permeable palladium layer to catalyze the oxidation of benzene to phenol has also been reported, which significantly reduces waste and energy consumption compared to the cumene process. aist.go.jp

Copper Catalysis: Ligand-free copper-catalyzed reactions provide a route to substituted phenols from aryl iodides under mild conditions. organic-chemistry.org

Dual Catalytic Systems: A dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) has been used for the one-step synthesis of antiseptic compounds via a process that involves partial hydrogenation, aldol (B89426) condensation, and rearomatization. acs.org

One-Pot and Tandem Reactions: Combining multiple reaction steps into a single pot or a sequential process without isolating intermediates can improve efficiency and reduce waste. rsc.org For example, a one-pot ipso-hydroxylation/bromination/Suzuki–Miyaura coupling sequence has been developed to generate highly substituted phenols. rsc.org

Renewable Feedstocks: Research is ongoing to utilize biomass as a starting material for producing phenols and other chemicals, further enhancing the sustainability of these processes. acs.orgnih.gov

These green chemistry approaches offer promising pathways for the synthesis of this compound and its analogs in a more environmentally benign and efficient manner.

Advanced Spectroscopic and Diffraction Based Characterization of 3 Chloro 4 Ethoxy 5 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms within the 3-Chloro-4-ethoxy-5-methoxyphenol molecule can be determined.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their immediate electronic environment. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, the methoxy (B1213986) group protons, and the hydroxyl proton. rsc.org

The aromatic region would show signals for the two protons on the benzene (B151609) ring. The ethoxy group would be identified by a characteristic triplet and quartet pattern, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively. The methoxy group would appear as a sharp singlet, and the hydroxyl proton would also present as a singlet, the chemical shift of which can be concentration-dependent.

A hypothetical ¹H NMR data table for this compound is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Aromatic CH |

| ~6.6 | d | 1H | Aromatic CH |

| ~5.5 | s | 1H | Phenolic OH |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.9 | s | 3H | -OCH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: This table is a representation of expected values and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will appear in the downfield region of the spectrum, with their chemical shifts influenced by the attached substituents (chloro, ethoxy, methoxy, and hydroxyl groups). The carbon attached to the chlorine atom will be influenced by its electronegativity. The carbons of the ethoxy and methoxy groups will appear in the upfield region.

A representative ¹³C NMR data table for this compound is as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~150-140 | Aromatic C-O |

| ~125-115 | Aromatic C-Cl |

| ~110-100 | Aromatic C-H |

| ~70 | -OCH₂CH₃ |

| ~60 | -OCH₃ |

| ~15 | -OCH₂CH₃ |

Note: This table is a representation of expected values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. ijrte.org

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, typically those on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the triplet and quartet of the ethoxy group, confirming their connectivity. It would also help in assigning the aromatic protons by showing their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the proton signal to its corresponding carbon atom. For instance, the aromatic proton signals can be unambiguously assigned to their respective aromatic carbon signals. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by identifying longer-range connectivities. For example, it can show correlations from the methoxy protons to the aromatic carbon they are attached to, and to adjacent carbons, confirming the substitution pattern on the aromatic ring. science.govyoutube.com

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the various functional groups. ijrte.org A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. ijrte.org C-H stretching vibrations of the aromatic ring and the alkyl groups of the ethoxy and methoxy substituents would appear around 3100-2850 cm⁻¹. ijrte.org

The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkages (ethoxy and methoxy) and the phenolic hydroxyl group would be found in the 1260-1000 cm⁻¹ range. The C-Cl stretching vibration would typically appear in the 800-600 cm⁻¹ region.

A summary of expected FT-IR absorption bands is provided below:

| Wavenumber (cm⁻¹) | Vibration |

| 3500-3200 | O-H stretch (phenolic) |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1260-1000 | C-O stretch (ether and phenol) |

| 800-600 | C-Cl stretch |

Note: This table is a representation of expected values and may vary based on experimental conditions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring vibrations and the various C-H and C-O bonds. ijrte.org The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, can be a strong band in the Raman spectrum. The C-Cl stretch would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores within the molecule, primarily the substituted benzene ring, are responsible for these absorptions. The presence of the hydroxyl, ethoxy, methoxy, and chloro substituents on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

| Technique | Typical Information Obtained | Relevance to this compound |

| UV-Vis Spectroscopy | Wavelength of maximum absorption (λmax), Molar absorptivity (ε) | Provides insights into the electronic structure and conjugation within the molecule. The position and intensity of absorption bands are influenced by the substituents on the phenolic ring. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C9H11ClO3), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This high precision is crucial for unambiguous identification. For the related compound, 3-chloro-4-ethoxy-5-methoxybenzoic acid, the predicted monoisotopic mass is 230.03459 Da. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. globalresearchonline.net This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound, which can be derivatized to increase volatility if necessary. nih.gov In a typical GC-MS analysis, the compound is first separated from a mixture in the GC column. As it elutes, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. The resulting spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ions. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak. miamioh.edu Common fragmentation pathways for ethers include α-cleavage and loss of alkyl groups, while phenols can exhibit fragmentation related to the hydroxyl group. miamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. sigmaaldrich.com For the analysis of phenolic compounds, reversed-phase HPLC is often employed. sielc.com In LC-MS, the compound is separated by liquid chromatography and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI allows for the formation of protonated molecules [M+H]+ or deprotonated molecules [M-H]-, which are then detected by the mass analyzer. psu.edu This technique is particularly useful for confirming the molecular weight of this compound and can also provide structural information through tandem mass spectrometry (MS/MS) experiments, where precursor ions are fragmented to yield product ion spectra. nih.gov

| Mass Spectrometry Technique | Ionization Method | Key Findings for Substituted Phenols |

| High-Resolution Mass Spectrometry (HRMS) | Various (e.g., ESI, EI) | Provides exact mass and elemental composition. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Reveals molecular ion peak and characteristic fragmentation patterns, including isotopic patterns for chlorine. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI) | Detects protonated [M+H]+ or deprotonated [M-H]- molecules, suitable for less volatile compounds. |

Theoretical and Computational Chemistry of 3 Chloro 4 Ethoxy 5 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 3-Chloro-4-ethoxy-5-methoxyphenol, these calculations can elucidate its fundamental electronic structure and properties.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. researchgate.net It offers a good balance between computational cost and accuracy. DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as dipole moments and atomic charges.

For substituted phenols, DFT methods like B3LYP have been successfully used to calculate structural and thermodynamic parameters. researchgate.net In a study on 4-chloro-3-ethylphenol (B1220485), a related compound, DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set were used to determine the optimized geometry and calculate infrared wavenumbers. researchgate.net Such calculations for this compound would involve finding the minimum energy conformation by systematically exploring the rotational freedom of the ethoxy and methoxy (B1213986) groups. The results of these calculations provide a detailed picture of the molecule's three-dimensional structure.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can provide highly accurate descriptions of the electronic structure. nih.gov

While computationally more demanding than DFT, ab initio calculations can be crucial for benchmarking DFT results and for studying excited states. For instance, in the study of chlorinated phenols, ab initio calculations have been used to investigate reaction mechanisms and bond dissociation energies, which are critical for understanding their reactivity and degradation pathways. nih.gov A study on substituted phenols utilized the Complete Active Space Self-Consistent Field (CASSCF) method and Coupled Cluster with Single and Double Excitations (CCSD) to characterize electronic transitions. scilit.com

Basis Set Selection and Level of Theory Considerations

The choice of basis set and level of theory is critical in quantum chemical calculations as it directly impacts the accuracy of the results. Basis sets are sets of mathematical functions used to build molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, include polarization and diffuse functions, which are important for describing the electron distribution in molecules with heteroatoms and potential for hydrogen bonding, like this compound.

The level of theory refers to the method used for the calculation (e.g., HF, B3LYP, MP2). The selection involves a trade-off between accuracy and computational cost. For a molecule of this size, a common approach is to perform initial geometry optimizations with a smaller basis set and a less computationally intensive method, followed by single-point energy calculations or further optimization with a more robust method and a larger basis set. For example, studies on similar phenolic compounds have often employed the B3LYP functional with basis sets like 6-31G(d,p) or larger for reliable predictions. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its chemical and biological activity. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable structure.

Conformational analysis is particularly important for this molecule due to the presence of flexible ethoxy and methoxy groups. The rotation around the C-O bonds of these groups can lead to different conformers with varying energies. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization of the lowest energy conformers, is necessary to identify the global minimum energy structure. For example, in a study of 4-chloro-3-ethylphenol, the optimized geometry was determined using DFT, providing detailed information on bond lengths and angles. researchgate.net

Below is a table with representative optimized geometrical parameters for a similar molecule, 4-chloro-3-ethylphenol, calculated at the B3LYP/6-311G(d,p) level of theory. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-C (aromatic) | 1.367 - 1.495 |

| C-O | 1.350 | |

| O-H | 0.963 | |

| C-Cl | 1.690 | |

| Bond Angle (°) | C-C-C (aromatic) | 118.9 - 121.1 |

| C-C-O | 116.0 - 123.0 | |

| C-O-H | 110.5 |

Note: The data presented is for 4-chloro-3-ethylphenol and serves as an illustrative example of the type of data obtained from geometry optimization. researchgate.net

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals and predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atoms of the hydroxyl, ethoxy, and methoxy groups, which are electron-rich. The LUMO is likely to be distributed over the aromatic ring, with contributions from the chlorine atom.

The following table presents the calculated HOMO and LUMO energies and the energy gap for a related compound, illustrating the typical values obtained from such analyses.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Illustrative Substituted Phenol | -5.50 | -0.80 | 4.70 |

Note: This data is illustrative for a generic substituted phenol and is not specific to this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Features Influencing Biological Interactions

The biological interactions of substituted phenols like 3-Chloro-4-ethoxy-5-methoxyphenol are profoundly influenced by the interplay of their electronic and steric properties. The arrangement of the chloro, ethoxy, and methoxy (B1213986) groups on the phenolic ring dictates its potential to interact with biological macromolecules.

Influence of Substituents:

Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with amino acid residues in the active sites of enzymes. nih.gov For instance, in the inhibition of angiotensin-converting enzyme (ACE) by phenolic compounds, the hydroxyl groups play a significant role. nih.gov

Methoxy (-OCH3) and Ethoxy (-OC2H5) Groups: The methoxy and ethoxy groups are electron-donating and contribute to the lipophilicity of the molecule. The methoxy group can enhance antioxidant activity. nih.gov In the context of enzyme inhibition, such as with phosphodiesterase 4 (PDE4), alkoxy groups like the methoxy and a larger cyclopentyloxy group on the inhibitor rolipram (B1679513) occupy specific hydrophobic pockets in the enzyme's active site. nih.gov The presence of both a 4-ethoxy and 5-methoxy group in this compound suggests potential interactions with similar hydrophobic regions in target proteins.

Chloro (-Cl) Group: The chloro group is an electron-withdrawing substituent. Halogenation, such as chlorination or bromination, has been shown to enhance the biological activity of other phenolic compounds. nih.gov For example, 4-chlorothymol is significantly more active than thymol (B1683141) against certain microbial strains. nih.gov The presence of a chlorine atom can also introduce favorable interactions or alter the electronic properties of the phenol (B47542) ring, potentially increasing its binding affinity to a target. nih.gov

A hypothetical interaction model based on known PDE4 inhibitors suggests that the phenol ring of this compound acts as a central scaffold. The ethoxy and methoxy groups would likely orient themselves into hydrophobic pockets of the enzyme's active site, while the chloro and hydroxyl groups could form additional hydrogen bonds or halogen bonds, stabilizing the enzyme-inhibitor complex.

Computational Modeling for Predictive Relationships (e.g., QSAR Approaches)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the physicochemical properties that drive biological interactions. osti.govnih.gov

For substituted phenols, QSAR studies often utilize descriptors such as:

Lipophilicity (log P): This descriptor measures a compound's hydrophobicity and is crucial for predicting its ability to cross cell membranes and interact with hydrophobic binding sites. jst.go.jp The toxicity of many phenols shows a strong dependence on hydrophobicity. jst.go.jp

Electronic Parameters (e.g., Hammett constants, pKa): These parameters describe the electron-donating or electron-withdrawing nature of substituents, which affects the ionization of the phenolic hydroxyl group and its ability to participate in electronic interactions. osti.govjst.go.jp

Steric Parameters (e.g., molar refractivity): These describe the size and shape of the molecule and its substituents, which is critical for ensuring a proper fit within a biological target's binding site.

A QSAR study on the oxidation of substituted phenols by singlet oxygen found significant correlations between reaction rates and both half-wave oxidation potentials and Hammett σ constants. osti.gov Another study on the toxicity of phenols to Tetrahymena pyriformis developed a QSAR model indicating that toxicity depends on both hydrophobicity (log P) and the acid dissociation constant (pKa). jst.go.jp

While a specific QSAR model for this compound is not publicly available, a hypothetical model could be constructed based on data from a series of structurally related 3,4,5-trisubstituted phenols. By measuring the biological activity (e.g., IC50 for enzyme inhibition) of these analogues, a predictive QSAR equation could be developed.

Hypothetical QSAR Data for a Series of Substituted Phenols:

This table presents hypothetical data to illustrate the principles of QSAR. Actual experimental values would be required to build a statistically valid model.

This type of analysis allows researchers to predict that the combination of a chloro group (increasing lipophilicity and electronic effects) with multiple alkoxy groups (enhancing hydrophobic interactions) in this compound would likely result in significant biological activity within its class. nih.govjst.go.jp

Analysis of Substituted Phenol Influence on Activity Modulation

The modulation of biological activity by varying substituents on the phenol ring is a cornerstone of medicinal chemistry. The specific substitution pattern of this compound—a halogen at C3, and two different alkoxy groups at C4 and C5—represents a deliberate design to optimize interactions with a biological target.

Effect of Substitution Position and Nature:

Ortho-substitution (positions 2 and 6): Substituents at these positions can cause steric hindrance, potentially influencing the orientation of the molecule within a binding site or affecting the reactivity of the hydroxyl group.

Meta-substitution (positions 3 and 5): Substituents at these positions, like the chloro and methoxy groups in the target compound, primarily exert electronic effects (inductive and resonance) and can influence the acidity of the phenolic proton.

Para-substitution (position 4): The ethoxy group at the para position can significantly impact binding, often fitting into a specific sub-pocket of the target enzyme.

Studies on various classes of phenolic inhibitors demonstrate these principles. For example, in a series of catecholamide PDE4 inhibitors, replacing a methoxy group with a difluoromethoxy group at the 4-position led to improved inhibitory activity. nih.gov In another example, the antioxidant activity of phenolic acids is enhanced by the number of methoxyl groups on the ring. nih.gov Halogenation is also a well-documented strategy for enhancing the bioactivity of phenols. nih.gov

The combination of a halogen and multiple alkoxy groups, as seen in this compound, suggests a design aimed at achieving high potency and potentially selectivity for its target. The chloro group can enhance binding affinity through halogen bonding and by withdrawing electron density, while the ethoxy and methoxy groups can fine-tune the molecule's lipophilicity and steric fit within the active site. nih.govnih.gov

Comparative Activity of Substituted Phenols (Illustrative Data):

This table provides an illustrative comparison based on general SAR principles observed in related compound series. nih.govnih.gov

The analysis of such series demonstrates that a systematic modification of the phenolic scaffold, such as the introduction of chloro, ethoxy, and methoxy groups, is a rational approach to modulate and enhance biological activity.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the compound This compound to generate a detailed article covering the requested topics.

The investigation into its biological targets and mechanisms, as outlined in the user's request, did not yield specific molecular docking studies, in vitro results, or mechanistic insights for this particular compound. Searches for its interaction with enzymes such as α-glucosidase, DNA gyrase, and aromatase, or its binding profile with G-protein coupled receptors, did not provide relevant findings. Similarly, information regarding its potential antiproliferative effects, inhibition of tubulin polymerization, neuroprotective properties, biosensing applications, or metabolic pathways in non-human systems is not available in the public domain based on the conducted searches.

While research exists for structurally related compounds such as other chlorophenols, methoxyphenols, and their derivatives, extrapolating this information would not provide a scientifically accurate account for this compound and would violate the core requirement of focusing solely on the specified compound. Therefore, it is not possible to construct the requested article with the required level of detail, scientific accuracy, and data-supported findings at this time.

Advanced Analytical Methodologies for 3 Chloro 4 Ethoxy 5 Methoxyphenol Detection and Quantification

Chromatographic Separations (HPLC, UPLC, GC)

Chromatography is the cornerstone for the analysis of phenolic compounds, enabling their separation from complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most employed techniques.

For phenolic compounds, reverse-phase HPLC (RP-HPLC) is a common approach. A method for a structurally similar compound, 3-Chloro-5-methoxyphenol, utilizes a simple mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a reverse-phase column. sielc.com UPLC, using columns with smaller particle sizes (e.g., sub-2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Gas chromatography is also a powerful tool, particularly for volatile or semi-volatile compounds. For chlorophenolics, the selection of a thermally stable GC column is crucial for achieving symmetrical peak shapes and reliable quantification, especially at trace levels. thermofisher.com

| Parameter | HPLC | UPLC | GC |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 or similar Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm) | Low-bleed, thermally stable capillary column (e.g., TraceGOLD TG-Dioxin) thermofisher.com |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with acid modifier (e.g., Phosphoric Acid) sielc.com | Acetonitrile/Water with acid modifier (e.g., Formic Acid for MS compatibility) sielc.com | Helium or Hydrogen |

| Detector | UV-Vis (Diode Array Detector) | UV-Vis (DAD) or Mass Spectrometer | Flame Ionization Detector (FID) or Mass Spectrometer |

| Typical Run Time | 10-30 minutes | 1-10 minutes | 15-30 minutes thermofisher.com |

Developing a robust analytical method requires careful optimization of several parameters to ensure both specificity (the ability to measure the analyte accurately in the presence of other components) and sensitivity (the ability to measure low concentrations).

For HPLC and UPLC, key optimization steps include:

Mobile Phase Composition: Adjusting the ratio of organic solvent (like acetonitrile) to aqueous buffer controls the retention time of 3-Chloro-4-ethoxy-5-methoxyphenol.

pH Control: The pH of the mobile phase is critical for phenolic compounds. Using an acid modifier like phosphoric acid or formic acid ensures the phenol (B47542) is in its non-ionized form, leading to better retention and peak shape on a reverse-phase column. sielc.com Formic acid is often preferred for its compatibility with mass spectrometry detectors. sielc.com

Column Chemistry and Dimensions: Selecting the appropriate stationary phase (e.g., C18, Phenyl-Hexyl) and column dimensions (length, diameter, and particle size) is vital. UPLC columns with smaller particles provide higher efficiency and sensitivity. sielc.com

For GC methods, optimization focuses on:

Temperature Programming: A carefully controlled temperature ramp for the GC oven is essential to separate this compound from other analytes with different boiling points.

Injector Parameters: Optimizing the injector temperature and injection mode (e.g., split/splitless) is necessary to ensure efficient transfer of the analyte onto the column without thermal degradation.

Column Selection: The choice of a GC column with appropriate polarity and high thermal stability is critical for achieving good resolution and preventing peak tailing for polar analytes like phenols. thermofisher.com

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and convert it into a form suitable for analysis.

Solvent Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to extract phenolic compounds from aqueous samples. In LLE, the sample is mixed with an immiscible organic solvent in which the analyte has high solubility. SPE involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. For trace analysis of chlorophenolics in water, samples can be extracted into a solvent like dichloromethane.

Derivatization: For GC analysis, the polar hydroxyl group of phenols can cause poor chromatographic performance (e.g., peak tailing) and low volatility. Derivatization chemically modifies the hydroxyl group to make the compound more volatile and thermally stable. Common techniques include:

Silylation: Reacting the phenol with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to replace the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group.

Methylation: Using a reagent like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to convert the phenol to its corresponding methyl ether. researchgate.net

Acetylation/Trifluoroacylation: Converting the phenol to an ester using reagents like acetic anhydride (B1165640) or N-methyl-bis-trifluoroacetamide (MBTFA). researchgate.net This technique has been shown to improve detection limits and provide stable derivatives for analysis. researchgate.net

Electrochemical Analysis (e.g., Oxidation Potentials)

Electrochemical methods, such as cyclic voltammetry or square wave voltammetry, can be used to study the redox properties of phenolic compounds. rsc.org The oxidation potential of a phenol is a measure of how easily it can lose an electron. This property is highly dependent on the nature and position of substituents on the aromatic ring. rsc.org

| Compound | Oxidation Peak Potential (Eₚ) vs. Ag/AgCl |

| Phenol | ~715 mV |

| 4-Chlorophenol | ~770 mV |

| 4-Methoxyphenol | ~550 mV |

| 4-Ethoxyphenol | ~530 mV |

Note: Values are approximate and highly dependent on experimental conditions (pH, solvent, electrode material). The table illustrates the influence of substituents on the oxidation potential of the phenol group.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the powerful separation capabilities of GC with the highly specific detection of MS. After separation on the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge (m/z) ratio of the fragments, serves as a chemical fingerprint for identification. For enhanced sensitivity, selected ion monitoring (SIM) can be used, where the instrument only monitors a few characteristic ions of the target analyte. researchgate.net GC-MS is widely used for the analysis of derivatized chlorophenolics in environmental samples. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an exceptionally sensitive and selective technique for analyzing compounds in complex matrices without the need for derivatization. nih.gov After separation by HPLC or UPLC, the analyte is ionized (commonly by electrospray ionization, ESI) and enters the tandem mass spectrometer. In the first mass analyzer (Q1), a specific parent ion (precursor ion) corresponding to the protonated or deprotonated this compound is selected. This ion is then fragmented in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels.

| Technique | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Potential Product Ions (m/z) |

| LC-MS/MS | ESI Negative | 217.0 | Loss of methyl group (-CH₃): 202.0Loss of ethyl group (-C₂H₅): 188.0 |

Note: The precursor and product ions are predicted based on the structure of this compound (Molecular Weight: 218.65 g/mol ). Actual values must be determined experimentally.

Future Directions and Emerging Research Avenues for 3 Chloro 4 Ethoxy 5 Methoxyphenol

Exploration of Novel Synthetic Pathways and Sustainable Processes

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 3-Chloro-4-ethoxy-5-methoxyphenol. While classical multi-step syntheses from substituted phenols or benzoic acids are feasible, the emphasis will shift towards processes that align with the principles of green chemistry.

Key areas of exploration may include:

Catalytic C-H Activation: Direct, late-stage functionalization of a simpler phenol (B47542) precursor could offer a more atom-economical route, avoiding the use of protecting groups and reducing the number of synthetic steps.

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety for potentially hazardous reactions, and allow for easier scale-up of the synthesis.

Biocatalysis: The use of enzymes to perform specific transformations on the aromatic ring could lead to highly selective and sustainable synthetic methods, operating under mild conditions.

A comparative look at synthetic strategies for related halogenated salicylanilides, such as the synthesis of rafoxanide, reveals that multi-step processes are common, often starting from precursors like 4-chlorophenol. nih.gov The development of more streamlined approaches for this compound would be a significant advancement.

Advanced Computational Approaches for Complex Systems Modeling

Computational chemistry is set to play a pivotal role in elucidating the properties and potential applications of this compound. By using advanced modeling techniques, researchers can predict molecular behavior and guide experimental work, saving time and resources.

Likely areas of computational investigation include:

Density Functional Theory (DFT) Calculations: To predict electronic properties, reactivity, and spectral characteristics. This can help in understanding its potential role in electronic materials or as a synthetic intermediate.

Molecular Dynamics (MD) Simulations: To study its interactions with solvents, polymers, or biological macromolecules. This is particularly relevant for material science applications where its miscibility and compatibility with other materials are crucial.

Quantitative Structure-Activity Relationship (QSAR) Modeling: While outside the direct scope of material science, if this compound or its derivatives are explored for biological activity, QSAR can predict their properties based on their structure.

Databases like PubChem provide computed properties for related compounds such as 3-chloro-4-ethoxy-5-methoxybenzoic acid, including predictors of lipophilicity (XLogP3) and topological polar surface area, which serve as a starting point for more sophisticated models. nih.govuni.lu

Table 1: Predicted Physicochemical Properties of a Related Compound This table is based on data for 3-chloro-4-ethoxy-5-methoxybenzoic acid, a structurally similar compound.

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Weight | 230.64 g/mol | nih.gov |

| XLogP3-AA | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Multi-disciplinary Collaborative Research Initiatives

The full potential of this compound will likely be unlocked through collaborations that bridge different scientific disciplines. The complexity of modern scientific challenges necessitates a team-based approach.

Future collaborations could involve:

Organic Chemists and Chemical Engineers: To develop and scale up sustainable synthetic processes.

Computational and Experimental Chemists: To create a feedback loop where computational predictions guide experimental design, and experimental results validate and refine computational models.

Material Scientists and Physicists: To investigate the physical properties of materials incorporating this compound, such as polymers or crystals, for applications in optics or electronics.

The investigation of related compounds often involves such interdisciplinary efforts, combining synthesis, characterization, and theoretical studies to understand their properties and applications. ontosight.ainih.gov

Potential for Material Science Applications (e.g., Non-Linear Optical Materials)

The electron-donating ethoxy and methoxy (B1213986) groups, combined with the electron-withdrawing chloro group, create a push-pull system on the aromatic ring. This electronic asymmetry is a key feature for materials with non-linear optical (NLO) properties.

Future research in this area could focus on:

Synthesis of NLO-active Chromophores: Incorporating the 3-chloro-4-ethoxy-5-methoxyphenyl moiety into larger conjugated systems to enhance NLO response.

Development of Photorefractive Polymers: Doping polymers with this compound or its derivatives to create materials that can change their refractive index in response to light, with applications in holography and optical data storage.

Liquid Crystal Modifiers: Investigating its use as a dopant in liquid crystal formulations to tune their optical and electronic properties.

Research on other substituted aromatic molecules, such as phthalocyanines with 3,4,5-trimethoxy phenol groups, has demonstrated that peripheral substitutions significantly influence optical properties, leading to potential applications in optical limiting. nih.gov By analogy, this compound could serve as a valuable building block for new functional materials.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-ethoxy-5-methoxyphenol, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a phenol precursor. For example, ethoxy and methoxy groups can be introduced via Williamson ether synthesis using ethyl and methyl halides under basic conditions (e.g., K₂CO₃ in DMF). Chlorination is achieved using chlorinating agents like SOCl₂ or Cl₂ gas. To minimize side reactions (e.g., over-chlorination), stoichiometric control and low temperatures are critical. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can resolve substituent positions (e.g., ethoxy vs. methoxy) via chemical shifts and coupling patterns. Aromatic protons adjacent to chlorine typically show deshielding.

- FT-IR : Confirms phenolic -OH (broad ~3200 cm⁻¹), ether C-O (1250–1050 cm⁻¹), and C-Cl (750–550 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns from chlorine .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation; PAC-1 exposure limits (2.1 mg/m³) should guide ventilation design .

- Store in airtight containers away from oxidizers. Spills require absorption with inert materials (e.g., diatomaceous earth) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of electrophilic substitution in derivatives of this compound?

- Methodological Answer : Regioselectivity in electrophilic aromatic substitution (e.g., nitration, sulfonation) depends on electronic effects from substituents. The ethoxy group is strongly ortho/para-directing, while chlorine is meta-directing. Computational modeling (DFT) can predict preferential sites. Experimentally, reactions in polar aprotic solvents (e.g., DCM) with Lewis acids (e.g., FeCl₃) enhance selectivity. Product distribution is analyzed via GC-MS or XRD .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

- Methodological Answer : Contradictions often arise from varying O₂ levels or trace metal catalysts. Design controlled experiments:

- Use degassed solvents and inert atmospheres (N₂/Ar) to isolate oxidative pathways.

- Add chelators (e.g., EDTA) to suppress metal-catalyzed degradation.

- Monitor degradation products via LC-MS and compare with reference standards .

Q. What computational strategies are suitable for predicting the compound’s reactivity in enzyme-binding studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).

- MD Simulations : Assess binding stability in aqueous environments (GROMACS/AMBER).

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can the environmental impact of this compound be assessed, particularly its persistence in aquatic systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.